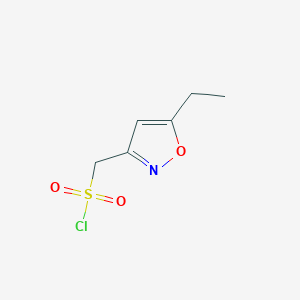
C12(Cccc2CC1)C(=O)O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C12(Cccc2CC1)C(=O)O is a chemical compound that belongs to the class of steroids. It is also known as stigmast-4-en-3-one or 4,22-stigmastadien-3-one. This compound has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Catalytic Efficiency and C1 Chemistry
Research in catalysis, specifically C1 catalysis, highlights the conversion of simple carbon-containing compounds into high-value-added chemicals and fuels. This area has seen significant advances due to developments in material synthesis methods and computational simulation capabilities. The progress in C1 catalysis, including insights into reaction mechanisms and the identification of active-site structures, has been profound, paving the way for the efficient transformation of carbon monoxide, carbon dioxide, methane, and methanol into valuable products (Bao et al., 2019).
Environmental Applications: Carbon Capture and Utilization
The utilization of C1 feedstocks, like carbon dioxide and methane, through gas fermentation presents an innovative approach to mitigate emissions and their environmental impact. This process involves the use of microorganisms to produce value-added products, highlighting the potential for sustainable carbon management and the conversion of greenhouse gases into economically beneficial compounds (Teixeira et al., 2018).
Advanced Materials for Environmental Sustainability
Metal-organic frameworks (MOFs) have been explored for their potential in catalyzing C1 chemistry, especially for the activation and transformation of CO, CO2, and CH4 into clean fuels and chemicals. The unique properties of MOFs, such as their high porosity and tunable structures, offer promising avenues for developing efficient catalysts for environmental applications and energy sustainability (Cui et al., 2019).
Conversion of CO2 to Value-Added Chemicals
The catalytic coupling of carbon dioxide with nitrogenous small molecules has been identified as a pathway to produce high-value-added chemicals, such as urea, methylamine, and ethylamine. This approach leverages the potential of CO2 as a raw material for the sustainable production of important compounds, contributing to carbon neutrality and offering a solution to the challenge of CO2 accumulation (Liu et al., 2022).
Zeolite-based Catalysts for C1 Conversion
Zeolites, due to their high efficiency as solid catalysts, have been applied in the catalytic transformation of C1 molecules, including CO, CO2, CH4, and others, into energy and chemical supplies. The development of zeolite-based catalysts has significantly contributed to the field of C1 chemistry, offering solutions to environmental and energy challenges (Zhang et al., 2020).
Propriétés
IUPAC Name |
bicyclo[3.2.0]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8-4-1-2-6(8)3-5-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFFCPBIYPFIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.0]heptane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2763041.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)

![6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763048.png)






